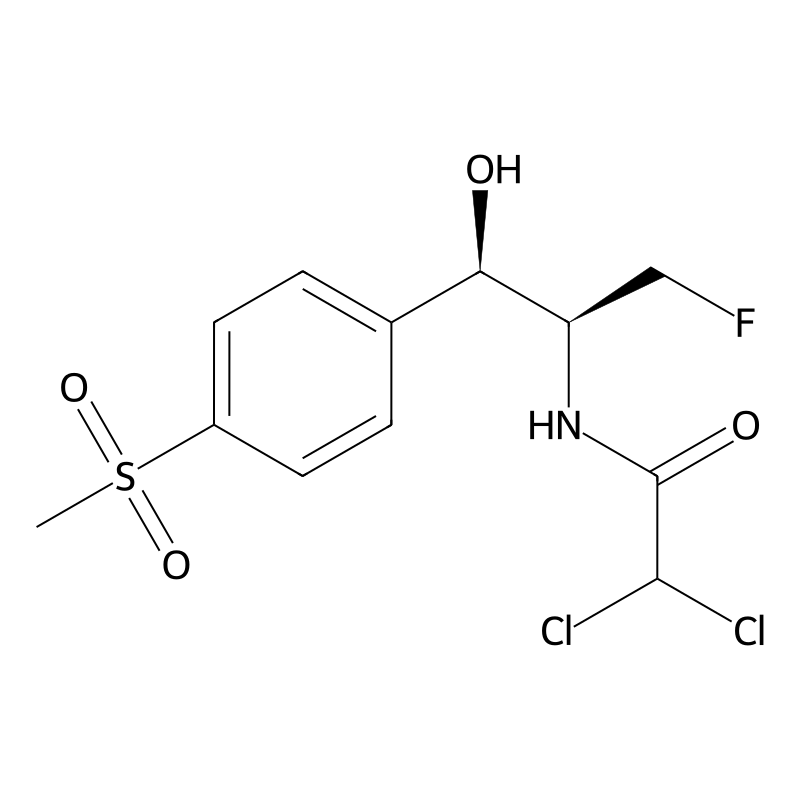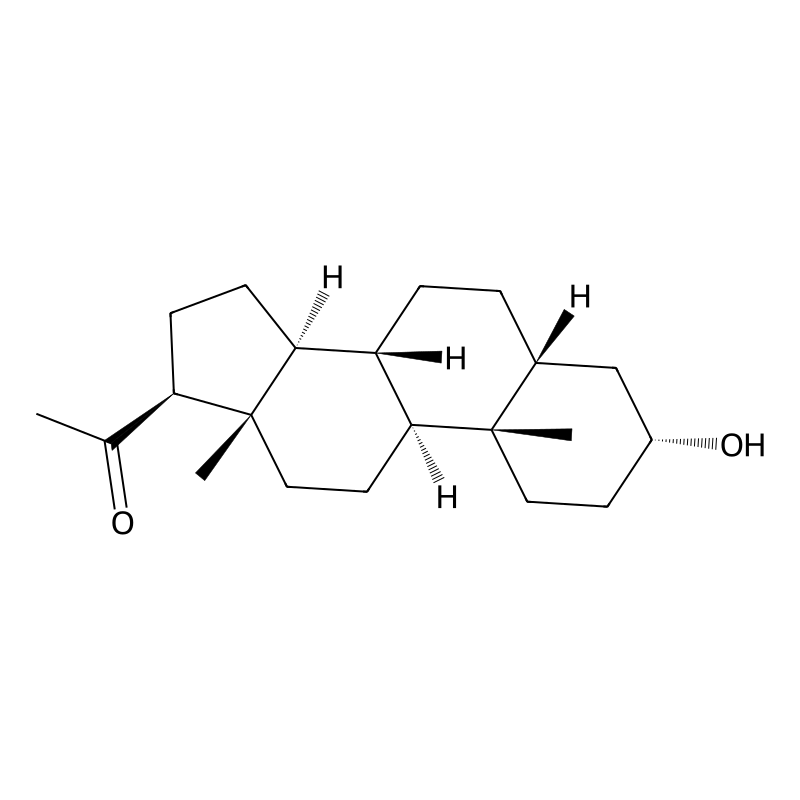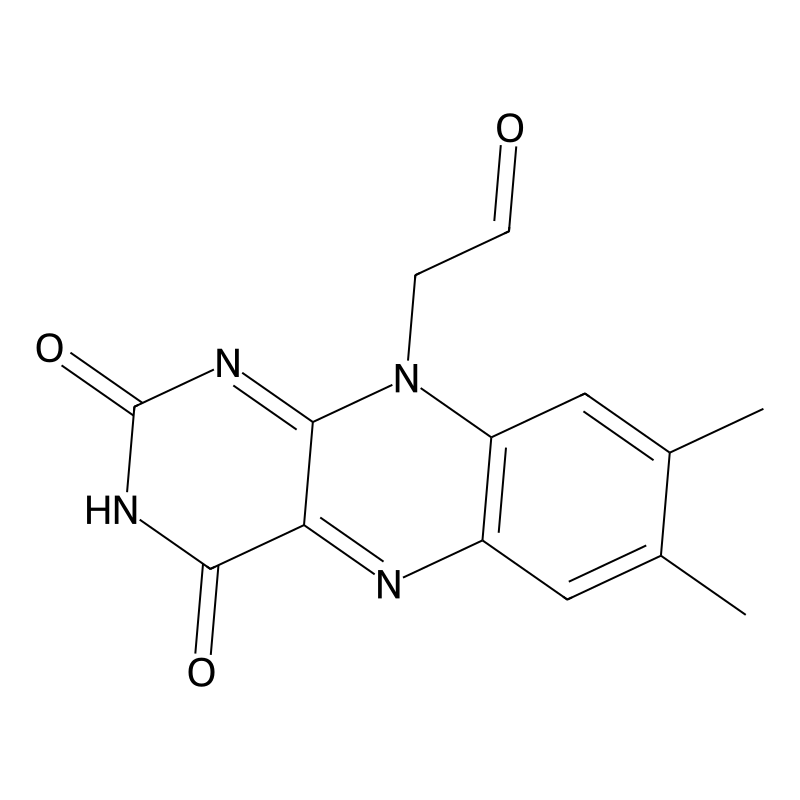Florfenicol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine . It’s primarily used to treat a range of diseases in farm and aquatic animals . This synthetic analog of thiamphenicol and chloramphenicol works by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis . It has been proven effective against a variety of Gram-positive and Gram-negative bacterial groups .
In addition to its antibacterial properties, Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . The inappropriate use of florfenicol has led to concerns about resistance genes, and its low solubility in water has made it difficult to formulate aqueous solutions using organic solvents .
Research is being conducted to improve the delivery of Florfenicol as an antimicrobial agent . One such method is the development of nanocrystals, which is considered one of the most useful methods for solubilizing Florfenicol . This often requires solubility data of Florfenicol in different mixed solvents .
In a study, the solubility of Florfenicol was determined by the gravimetric method in methanol + water, ethanol + water, 1-propanol + water, and isopropanol + water binary solvents at temperatures from 278.15 to 318.15 K . The solubility of Florfenicol increased with the increase in temperature . The solubility of Florfenicol in methanol + water mixed solvent increases with the decrease in water ratio, while the solubility of Florfenicol in ethanol + water, 1-propanol + water, or isopropanol + water mixed solvents increased first and then decreased with the decrease in water ratio, indicating a cosolvency phenomenon .
- Florfenicol is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals .
- It’s effective against a variety of Gram-positive and Gram-negative bacterial groups .
- Florfenicol is also used in aquaculture, and is licensed for use in the United States for the control of enteric septicemia in catfish .
- Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .
- Florfenicol is indicated for the treatment of respiratory infections caused by Actinobacillus pleuropneumoniae, Bordetella bronchiseptica, Glaesserella parasuis, P. multocida, and Streptococcus suis .
- A study investigated the in vitro effectiveness of Florfenicol against S. suis, which can cause severe arthritis and septicemia in swine herds .
- The pharmacokinetic and pharmacodynamic properties of Florfenicol in porcine plasma and synovial fluid were determined .
- Research is being conducted to improve the delivery of Florfenicol as an antimicrobial agent .
- One such method is the development of nanocrystals, which is considered one of the most useful methods for solubilizing Florfenicol .
Veterinary Medicine
Anti-inflammatory Properties
Treatment of Respiratory Infections in Swine
Pharmacokinetics and Pharmacodynamics in Pigs
Nanotechnology
Resistance Studies
- Florfenicol can be used specifically to combat bacterial pathologies in rainbow trout caused by Flavobacterium psychrophilum .
- Florfenicol has proven effective in treating furunculosis, a severe disease in salmonids caused by Aeromonas salmonicida .
- Researchers persist in exploring new techniques and solutions to challenges related to Florfenicol. One such approach is the application of nanotechnology in enhancing Florfenicol’s properties. This offers great potential for future veterinary medicine research, leading to improved animal health and reducing antimicrobial resistance risks .
- Florfenicol is an example of why the accurate dose and time interval of the treatment for different indications should be determined, as it has been shown to promote the selection of florfenicol-resistant Escherichia coli strains in the microbiota despite high concentrations in the pig gastrointestinal tract .
- A study investigated the in vitro effectiveness of Florfenicol against S. suis, which can cause severe arthritis and septicemia in swine herds. The pharmacokinetic and pharmacodynamic properties of Florfenicol in porcine plasma and synovial fluid were determined .
Treatment of Bacterial Pathologies in Rainbow Trout
Treatment of Furunculosis in Salmonids
Nanotechnology in Veterinary Medicine
Resistance Studies
Pharmacokinetics and Pharmacodynamics in Pigs
Veterinary Medicine
Florfenicol is a synthetic antibiotic belonging to the amphenicol class, which includes other compounds like chloramphenicol and thiamphenicol. Its chemical structure is characterized by a fluorinated aromatic ring, with the formula . Florfenicol is primarily utilized in veterinary medicine for the treatment of bacterial infections in livestock and aquaculture. It exhibits broad-spectrum bacteriostatic activity, effectively inhibiting both Gram-positive and Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby disrupting protein synthesis .
Florfenicol acts as a bacteriostatic antibiotic by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, a critical component for translating messenger RNA (mRNA) into proteins. This binding prevents the formation of peptide bonds, essential for bacterial growth and survival [].
- Antimicrobial resistance: Overuse of florfenicol in animals can contribute to the development of antibiotic-resistant bacteria, posing a threat to both animal and human health [].
- Environmental impact: Improper disposal of florfenicol-containing waste can contaminate water sources and potentially harm aquatic organisms [].
In terms of degradation, florfenicol can be subjected to defluorination and dechlorination processes, which are significant for understanding its environmental impact. Studies have shown that florfenicol can degrade in aquatic environments through electrochemical oxidation and other pathways .
The synthesis of florfenicol involves several key steps:
- Preparation of Intermediates: The starting material, 2-bromo-3-chloro-1-[4-(methylsulfonyl)phenyl]-1-acetone, is dissolved in an organic solvent.
- Oxidation Reaction: An oxidation catalyst is added along with hydrogen peroxide to facilitate the conversion of intermediates into florfenicol .
- Chiral Resolution: The synthesis includes steps to resolve chirality issues associated with the compound .
- Final Product Formation: The final steps involve introducing fluorine atoms through nucleophilic reactions under acidic conditions.
These methods are designed to enhance yield and purify the final product while minimizing environmental impact.
Florfenicol is predominantly used in veterinary medicine for treating infections in various animals, including cattle, pigs, and fish. Its applications include:
- Respiratory Infections: Effective against pathogens causing respiratory diseases in livestock.
- Aquaculture: Used to manage bacterial infections in fish farming.
- Anti-inflammatory Uses: Explored for potential applications beyond antibiotics due to its anti-inflammatory properties .
Florfenicol has been studied for its interactions with other drugs. Notably, it can increase the risk of methemoglobinemia when combined with certain anesthetics like benzocaine and bupivacaine . Additionally, interactions may affect the efficacy of vaccines such as the BCG vaccine when administered concurrently with florfenicol .
Florfenicol shares structural similarities with several other antibiotics in the amphenicol class. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Structure Features | Unique Aspects |
|---|---|---|
| Florfenicol | Contains fluorine atom; sulfonyl group | Exclusively designed for veterinary use; less toxic than chloramphenicol |
| Chloramphenicol | Contains nitro group; hydroxyl group | Associated with serious side effects in humans; not used in food animals |
| Thiamphenicol | Contains hydroxyl group; similar sulfonyl structure | Used in human medicine but has limitations due to resistance |
| Azidamfenicol | Contains azide group; hydroxyl group | Primarily experimental; not widely used clinically |
Florfenicol's unique fluorinated structure enhances its antibacterial properties while minimizing toxicity compared to chloramphenicol, making it a preferred choice in veterinary applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
For therapeutic treatment of bovine respiratory disease (BRD) associated with pyrexia due to Mannheimia haemolytica, Pasteurella multocida and Histophilus somni susceptible to florfenicol.,
MeSH Pharmacological Classification
ATC Code
QJ01BA99
Pictograms

Irritant
Other CAS
Wikipedia
Benzoctamine
Use Classification
Dates
Syriopoulou VP, Harding AL, Goldmann DA, Smith AL (February 1981). "In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol". Antimicrob. Agents Chemother. 19 (2): 294–7. doi:10.1128/aac.19.2.294. PMC 181412. PMID 6957162.
"Florfenicol".
Gaunt, P. S.; Langston, C.; Wrzesinski, C.; Gao, D.; Adams, P.; Crouch, L.; Sweeney, D.; Endris, R. (2013). "Multidose pharmacokinetics of orally administered florfenicol in the channel catfish ( )". Journal of Veterinary Pharmacology and Therapeutics. 36 (5): 502–506. doi:10.1111/j.1365-2885.2012.01426.x. PMID 22882087.
http://www.ema.europa.eu/docs/en_GB/document_library/Maximum_Residue_Limits_-_Report/2009/11/WC500014277.pdf[bare URL PDF]
Shen, J.; Wu, X.; Jiang, H. (2002). "Pharmacokinetics of florfenicol in healthy and Escherichia coli-infected broiler chickens". Research in Veterinary Science. 73 (2): 137–140. doi:10.1016/s0034-5288(02)00033-4. PMID 12204631.
Robinson, N.E.; Sprayberry, K.A. (2009). Current therapy in equine medicine. Saunders Elesevier. p. 13. ISBN 978-1-4160-5475-7. Retrieved March 21, 2011.
Lee I-chia (8 January 2013). "Survey suggests certain eggs may be dangerous". Taipei Times. Retrieved 3 November 2014.








